1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridinium rings connected by a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Salt: The initial step involves the reaction of 4-dimethylaminopyridine with a suitable alkylating agent, such as dodecyl bromide, to form the intermediate pyridinium salt.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another molecule of 4-dimethylaminopyridine under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of iodide or other substituted derivatives.
Scientific Research Applications
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe for investigating membrane dynamics.
Industry: Utilized in the development of new materials, such as ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide involves its interaction with biological membranes and other molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate
- 4-(dimethylamino)-1-nonylpyridin-1-ium Bromide
- 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide
Uniqueness
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This feature enhances its ability to interact with lipid membranes and makes it a valuable tool in studying membrane dynamics and developing new materials.
Properties
Molecular Formula |
C26H44Br2N4 |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.